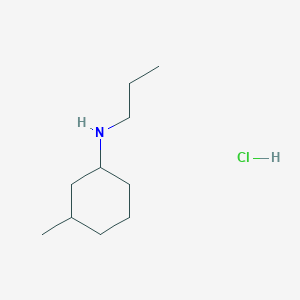

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

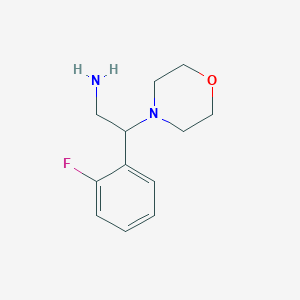

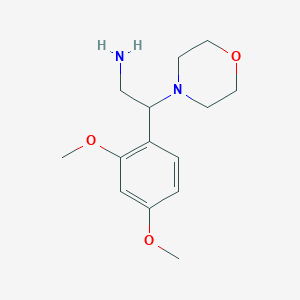

“5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3 . It is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of “5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” can be represented by the SMILES notation: CCC1=NN(C(=C1C)N)C . The molecular weight of the compound is 175.66 g/mol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

- Pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown potential as antimicrobial and anticancer agents. Among these, certain compounds demonstrated higher anticancer activity than the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Structure Studies

- Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate was investigated for its molecular structure, revealing intramolecular N-H...O bonds and almost planar rings formed by these bonds (Wu et al., 2005).

Synthesis of Pyrazole Derivatives

- Regioselective synthesis of ethyl pyrazolecarboxylates has been achieved from ethyl 3-[(dimethylamino)methylidene]pyruvate and related compounds, providing a pathway to synthesize various pyrazole derivatives (Hanzlowsky et al., 2003).

Antibacterial and Antioxidant Activity

- Tetra substituted pyrazolines were evaluated for their antibacterial and antifungal activity, as well as for their antioxidant activity. A structure-activity relationship of these compounds was also described, highlighting their varied biological potency (Govindaraju et al., 2012).

Synthesis of Isoxazoles and Pyrazoles

- A study demonstrated the synthesis of 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives using ultrasound irradiation, providing an environmentally benign method with high yields and shorter reaction times (Huang et al., 2014).

Water-Soluble Pyrazolate Rhodium(I) Complexes

- The synthesis of new pyrazole derivatives containing aminoalkyl groups resulted in the formation of water-soluble pyrazolate rhodium(I) complexes, potentially useful in various chemical processes (Esquius et al., 2000).

Eigenschaften

IUPAC Name |

5-ethyl-2,4-dimethylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFBUUOMYMYVNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride | |

CAS RN |

1052545-58-0 |

Source

|

| Record name | 1H-Pyrazol-5-amine, 3-ethyl-1,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052545-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)